REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12](=[O:20])[C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH2:7]1)=[O:5])C.Cl.C(Cl)Cl>CCO.[OH-].[Na+]>[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]([N:8]2[CH2:9][CH2:10][CH2:11][CH:6]([C:4]([OH:5])=[O:3])[CH2:7]2)=[O:20])=[CH:18][CH:17]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CN(CCC1)C(C1=CC=C(C=C1)F)=O
|
Name
|
EtOH NaOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO.[OH-].[Na+]
|
Name
|
1/1
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with DCM
|
Type
|
WASH
|
Details
|
The combined organic phase was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)N2CC(CCC2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12](=[O:20])[C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH2:7]1)=[O:5])C.Cl.C(Cl)Cl>CCO.[OH-].[Na+]>[F:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]([N:8]2[CH2:9][CH2:10][CH2:11][CH:6]([C:4]([OH:5])=[O:3])[CH2:7]2)=[O:20])=[CH:18][CH:17]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CN(CCC1)C(C1=CC=C(C=C1)F)=O
|
Name
|
EtOH NaOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO.[OH-].[Na+]
|
Name
|
1/1
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with DCM
|
Type
|
WASH
|
Details
|
The combined organic phase was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)N2CC(CCC2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |